molecular formula C16H12N2O8 B3056387 2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis- CAS No. 70967-79-2

2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis-

Cat. No. B3056387
CAS RN: 70967-79-2
M. Wt: 360.27 g/mol
InChI Key: CMPOTSZEEVQDLT-UHFFFAOYSA-N
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Description

“2,5-Pyrrolidinedione, 1,1’-[1,4-phenylenebis(carbonyloxy)]bis-” is a chemical compound with the CAS Number 70967-79-2 . It is also known by other names such as bis (2,5-dioxopyrrolidin-1-yl) benzene-1,4-dicarboxylate .


Synthesis Analysis

The synthesis of this compound involves the use of N-Hydroxysuccinimide (CAS#:6066-82-6) and Terephthaloyl Chloride (CAS#:100-20-9) as precursors . The synthesis process has been documented in patents and literature .


Molecular Structure Analysis

The molecular formula of this compound is C16H12N2O8 . It has a molecular weight of 360.27500 . The exact mass is 360.05900 .

Scientific Research Applications

Electropolymerization and Conducting Polymers

  • Electropolymerization of Pyrrole-Based Monomers : A study discusses the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)benzene and its derivatives, which oxidize at low potentials to form cation radicals, leading to polymers stable in their conducting form (Sotzing et al., 1996).
  • Conducting Polymer Formation : Another research highlights the formation of a conducting polymer from 1,4-bis(pyrrol-2-yl)benzene, with potential applications in electroactive materials (Larmat et al., 1996).

Luminescence Tuning in Polymers

  • Protonation and Intramolecular Hydrogen Bonding in Polymers : A study reports on the effects of protonation on structural and spectroscopic properties of related compounds, impacting luminescence in heteroatomic conjugated polymers (Monkman et al., 2002).

Coordination Frameworks and Architectures

  • Self-Assembly of Coordination Polymers : Research on the self-assembly of coordination polymers using long bis(4-pyridyl) ligands, including 1,4-phenylenebis(4-pyridylmethanone), demonstrates diverse structural motifs useful in materials science (Banfi et al., 2002).

Synthesis of Novel Compounds

  • Synthesis of Bis-quinoxalines and Bis-pyrido[2,3-b]pyrazines : The synthesis of these compounds via double condensation demonstrates novel chemical pathways and potential applications in various fields (Sabegh & Khalafy, 2018).

Fluorescence and Photoluminescence

  • Photoluminescent Polymers : A study on the synthesis and characteristic properties of polymers with specific chromophores, demonstrating strong fluorescence and potential in electronic applications (Li et al., 1998).

properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O8/c19-11-5-6-12(20)17(11)25-15(23)9-1-2-10(4-3-9)16(24)26-18-13(21)7-8-14(18)22/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPOTSZEEVQDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407990
Record name 2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis-

CAS RN

70967-79-2
Record name 2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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